molecular formula C9H7Cl2O4- B15495987 3,5-Dichloro-2,6-dimethoxybenzoate

3,5-Dichloro-2,6-dimethoxybenzoate

Cat. No.: B15495987
M. Wt: 250.05 g/mol
InChI Key: JPIAALCEQSLBKF-UHFFFAOYSA-M
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Description

3,5-Dichloro-2,6-dimethoxybenzoate is a useful research compound. Its molecular formula is C9H7Cl2O4- and its molecular weight is 250.05 g/mol. The purity is usually 95%.
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Biological Activity

3,5-Dichloro-2,6-dimethoxybenzoate is an organic compound notable for its structural complexity and potential biological activity. It is classified as a benzoate ester, characterized by the presence of two methoxy groups and two chlorine atoms on the benzene ring. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of dopamine D2 receptor antagonists, which are significant in treating neurological disorders. Additionally, it exhibits antimicrobial properties and influences various biological pathways.

The molecular formula of this compound is C9H8Cl2O4C_9H_8Cl_2O_4 with a molecular weight of approximately 251.06 g/mol. Its chemical structure allows for various reactions typical of aromatic compounds, making it a subject of interest in both medicinal and environmental chemistry.

Key Reactions

  • Biotransformation : The compound can be biotransformed by microbial communities under anaerobic conditions, leading to metabolites with distinct biological activities or toxicological profiles.
  • Synthesis Pathways : It serves as an intermediate in synthesizing other biologically active compounds, particularly dopamine D2 receptor antagonists.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Similar compounds have demonstrated efficacy against various microorganisms, suggesting that this compound may also possess such properties. The exact mechanisms of action remain an area for further research, but they may involve disruption of microbial cell membranes or interference with metabolic pathways.

Dopamine D2 Receptor Antagonism

Research indicates that this compound acts as an intermediate in the synthesis of dopamine D2 receptor antagonists. These antagonists are vital in managing conditions such as schizophrenia and Parkinson's disease. Their mechanism typically involves blocking the receptor's activity, thus modulating dopaminergic signaling pathways.

Environmental Impact

The environmental fate of this compound has been investigated through studies on its degradation and biotransformation by microbial communities. These studies reveal that the compound can undergo demethylation and further transformations into other chlorinated metabolites under anaerobic conditions . Understanding these processes is crucial for assessing the compound's ecological impact.

Study on Biotransformation

A significant study focused on the biotransformation of 3,5-dichloro-p-anisyl alcohol (a related compound) under anaerobic conditions demonstrated that it could be converted into several metabolites including 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol. These transformations highlight the potential for microbial communities to alter the biological activity and toxicity of chlorinated compounds in environmental settings .

Antimicrobial Efficacy

In another study examining structural analogs of this compound, researchers found that certain derivatives exhibited significant antimicrobial activity against a range of pathogens. This suggests that modifications to the chemical structure can enhance or diminish biological efficacy.

Comparative Analysis

Compound NameStructure CharacteristicsUnique Features
3,5-Dichlorobenzoic Acid Contains two chlorine substituents on the benzene ringLacks methoxy groups; used in herbicides
2,6-Dimethoxybenzoic Acid Contains two methoxy groups but no chlorineUsed as a precursor in organic synthesis
4-Chlororesorcinol Contains one chlorine and hydroxyl groupExhibits different biological properties
3-Chlorosalicylic Acid Contains one chlorine and a hydroxyl groupKnown for its use in pharmaceuticals

This table illustrates the diversity within this chemical class while highlighting how the unique combination of functional groups in this compound may confer specific properties or activities not found in its analogs.

Properties

Molecular Formula

C9H7Cl2O4-

Molecular Weight

250.05 g/mol

IUPAC Name

3,5-dichloro-2,6-dimethoxybenzoate

InChI

InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1

InChI Key

JPIAALCEQSLBKF-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)[O-]

Origin of Product

United States

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